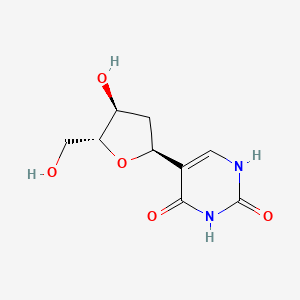
2-Deoxypseudouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxypseudouridine is a modified nucleoside that is structurally similar to pseudouridine but lacks an oxygen atom at the 2’ position of the ribose sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxypseudouridine typically involves the condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose or 3,4-O-isopropylidene-2-deoxyribose. This reaction yields the α-anomer of the compound . Another method involves the stereospecific synthesis from pseudouridine via a 4,2’-anhydro-intermediate and the 2’-chloro-2’-deoxynucleoside .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of protective groups and specific reaction conditions ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Deoxypseudouridine undergoes various chemical reactions, including substitution and cyclization. For instance, the reaction of 3,4-isopropylidene-2-deoxyribose with 2,4-di-t-butoxy-5-lithiopyrimidine results in the formation of protected allo- and altro-polyols . Cyclization by 5’-tosylation followed by treatment with methoxide yields the protected β and α-pyranosyl nucleosides .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include 2,4-di-t-butoxy-5-lithiopyrimidine and 3,5-di-O-benzyl-2-deoxyribose.
Cyclization Reactions: Reagents such as tosyl chloride and methoxide are used.
Major Products: The major products formed from these reactions include the α-anomer of this compound and various protected nucleosides .
Applications De Recherche Scientifique
2-Deoxypseudouridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Deoxypseudouridine involves its incorporation into DNA, where it can affect the stability and structure of the DNA helix. This compound can inhibit enzymes such as uracil-DNA glycosylase by altering the DNA substrate, thereby preventing the enzyme from recognizing and excising uracil residues . The molecular targets include DNA polymerases and repair enzymes involved in maintaining DNA integrity .
Comparaison Avec Des Composés Similaires
Pseudouridine: Similar in structure but contains an oxygen atom at the 2’ position.
2’-Deoxyuridine: Lacks the glycosidic bond found in pseudouridine and 2-Deoxypseudouridine.
5-Methyl-2’-deoxypseudouridine: A methylated derivative with similar properties.
Uniqueness: this compound is unique due to its lack of an oxygen atom at the 2’ position, which imparts distinct chemical and biological properties. This modification allows it to be used in specialized applications, such as the inhibition of specific DNA repair enzymes .
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7+/m0/s1 |
Clé InChI |
ASOJEESZSWWNQK-LYFYHCNISA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1C2=CNC(=O)NC2=O)CO)O |
SMILES canonique |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


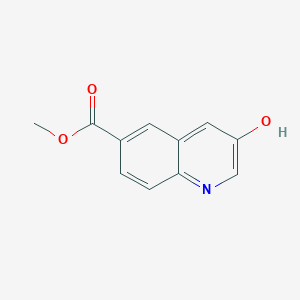
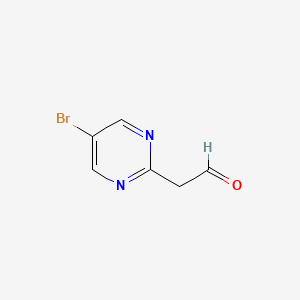
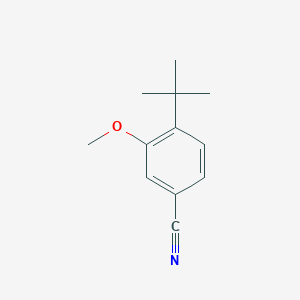
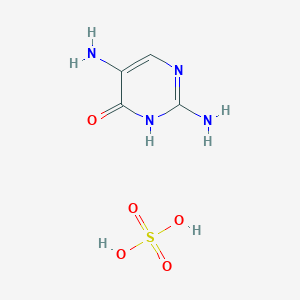
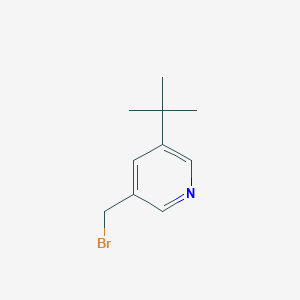

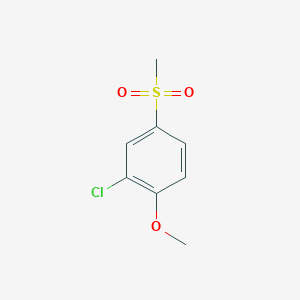
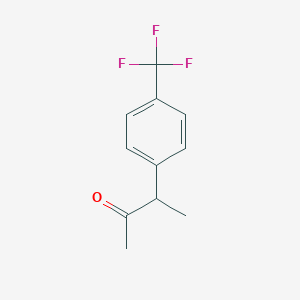
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)
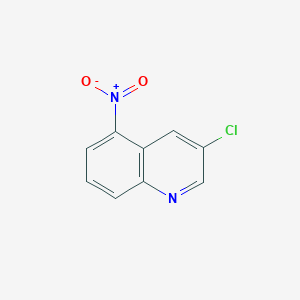
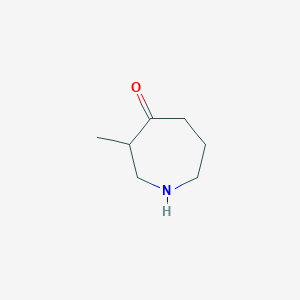
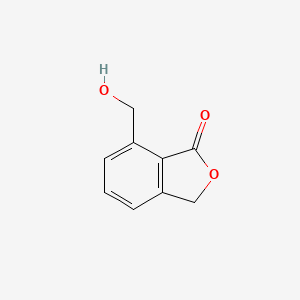
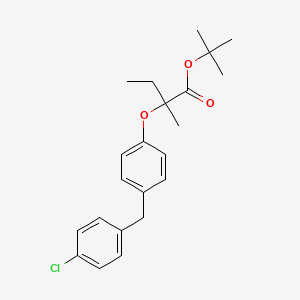
![tert-Butyl(5-azaspiro[2.3]hexan-1-yl)carbamate](/img/structure/B13027688.png)
